molecular formula C15H12FN3OS2 B4613794 N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No.: B4613794
M. Wt: 333.4 g/mol
InChI Key: YVFXEADDHVKXSI-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C15H12FN3OS2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.04058252 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activities

A study involved the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for their cytotoxic activities against different cancer cell lines. Some derivatives showed potent anticancer effects, particularly against breast cancer, compared to the reference drug 5-fluorouracil, indicating their potential as anticancer agents (Abu-Melha, 2021).

Synthesis and Evaluation for Anticonvulsant Activities

Another research focus has been on synthesizing alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives and evaluating their anticonvulsant activities. Studies have shown that specific derivatives afford excellent protection against seizures in mice, comparable to phenytoin, suggesting their utility as anticonvulsant agents (Kohn et al., 1993).

Synthesis and Antimicrobial Activities

Derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzothiazol-3-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial activity. Some compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their potential as antimicrobial agents (Anuse et al., 2019).

Synthesis and Biological Evaluation as Potential Antipsychotic Agents

Compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have been explored for their antipsychotic-like profile in behavioral animal tests. Interestingly, they do not interact with dopamine receptors, offering a novel approach to antipsychotic therapy without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS2/c16-11-5-3-10(4-6-11)8-14-18-19-15(22-14)17-13(20)9-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFXEADDHVKXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
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N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

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